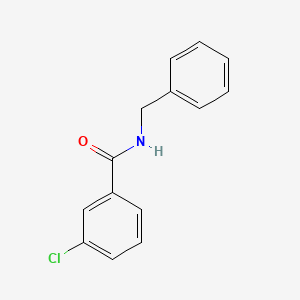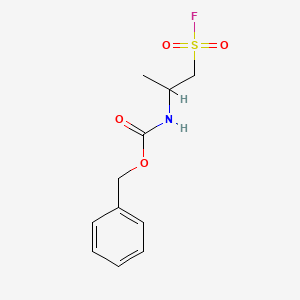
Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is a chemical compound with the molecular formula C11H14FNO4S . It has a molecular weight of 275.3 . The compound is used for research purposes.
Molecular Structure Analysis
The InChI code for Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is 1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Summary of the Application
“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” is used in the process of Nitrogen Functionalization with N (Fluorosulfonyl)carbamates . This process involves the formation of carbon-nitrogen bonds with ammonia or its equivalent, which has been a major research field in organic chemistry .
Methods of Application or Experimental Procedures
The process involves the use of N (Fluorosulfonyl)carbamates as a new class of aminating reagents . These reagents have shown higher reactivity than conventional sulfonimides and also enable facile deprotection .
Results or Outcomes
The use of N (Fluorosulfonyl)carbamates has led to the discovery and application of new ammonia equivalents which suit modern catalytic synthesis . This has opened up new possibilities in the field of organic chemistry .
2. Oxyamination of Alkenes with N (Fluorosulfonyl)carbamates
Summary of the Application
“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” is used in the Oxyamination of Alkenes with N (Fluorosulfonyl)carbamates . This process offers an intuitive synthetic approach to the synthesis of 1,2-amino alcohols .
Methods of Application or Experimental Procedures
The process involves the intermolecular oxyamination of alkenes . This process is of monumental importance in the synthesis of 1,2-amino alcohols .
Results or Outcomes
The use of N (Fluorosulfonyl)carbamates in the oxyamination of alkenes has led to the development of new methods for the synthesis of 1,2-amino alcohols . This has expanded the possibilities in the field of organic chemistry .
3. Carbamate Synthesis by Amination (Carboxylation) or Rearrangement
Summary of the Application
“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the synthesis of carbamates by amination (carboxylation) or rearrangement . This process is important in the production of carbamates, which are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .
Methods of Application or Experimental Procedures
The process involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .
Results or Outcomes
The use of this method has led to an efficient synthesis of carbamates . It also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
4. Hofmann Rearrangement
Summary of the Application
“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the Hofmann rearrangement . This is a process that involves the organic rearrangement of a primary amide to a primary amine with one fewer carbon atom .
Methods of Application or Experimental Procedures
The process involves an efficient, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides . This provides methyl and benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium .
Results or Outcomes
The use of this method has led to the development of a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates . This offers an economical and efficient route to many compounds of interest .
5. Direct Conversion of Low-Concentration CO2 into Carbamates
Summary of the Application
“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the direct conversion of low-concentration CO2 into carbamates . This process is important in the production of carbamates, which are used in a wide range of applications .
Methods of Application or Experimental Procedures
The process involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This reaction system does not require the addition of metal complex catalysts or metal salt additives .
Results or Outcomes
The use of this method has led to the development of an efficient synthesis of carbamates . It also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
6. Hofmann Rearrangement
Summary of the Application
“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the Hofmann rearrangement . This is a process that involves the organic rearrangement of a primary amide to a primary amine with one fewer carbon atom .
Methods of Application or Experimental Procedures
The process involves an efficient, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides . This provides methyl and benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium .
Results or Outcomes
The use of this method has led to the development of a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates . This offers an economical and efficient route to many compounds of interest .
Propiedades
IUPAC Name |
benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYPZWRNSWJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2368722.png)
![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)
![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)

![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)
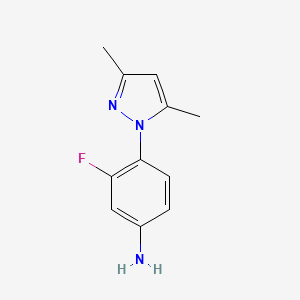
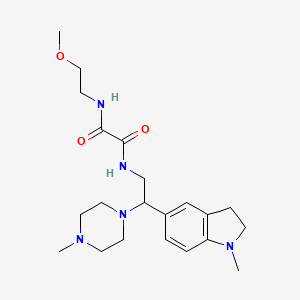
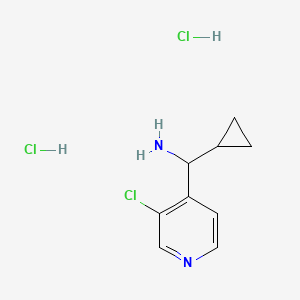
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)
